molecular formula C8H5F3N4 B1296447 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole CAS No. 2251-79-8

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

Cat. No. B1296447
CAS RN: 2251-79-8
M. Wt: 214.15 g/mol
InChI Key: CCVCHQBLMDMSNN-UHFFFAOYSA-N
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Description

“5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” is a chemical compound with the molecular formula C8H5F3N4 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” involves several steps. The compound is synthesized and characterized by elemental analyses, spectral studies (FT-IR, NMR, Mass), and its crystal structure is determined by X-ray structure analysis .


Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” is determined by X-ray structure analysis . The compound has a molecular weight of 214.15 g/mol .


Chemical Reactions Analysis

Phenyl pyrazoles, especially those with trifluoromethyl groups, can participate in reactions, providing a series of fipronil derivatives of 4-aryl-phenylpyrazole with potential bioactivity .


Physical And Chemical Properties Analysis

“5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” is a solid compound . It has a molecular weight of 214.15 g/mol, and its molecular formula is C8H5F3N4 .

Scientific Research Applications

Synthesis and Coordination Chemistry

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole and its derivatives have been explored in the field of synthesis and coordination chemistry. For instance, research on perfluoroaryl-1H-tetrazoles demonstrated successful preparation methods and provided insights into the coordination chemistry of these compounds (Gerhards et al., 2015).

Nanoparticle Support for Synthesis

Nanoparticles have been utilized to support the synthesis of tetrazole derivatives. A study detailed the use of Fe3O4@SiO2 nanoparticles to synthesize antibacterially active carbamoyl-1-phenylureas, demonstrating the usefulness of tetrazole-based ionic liquids in green chemistry applications (Nasrollahzadeh et al., 2018).

Anodyne Activities of Tetrazole Derivatives

The anodyne (pain-relieving) properties of new tetrazole derivatives have been explored. Research highlighted the synthesis of novel tetrazoles and their effective analgesic properties, indicating potential pharmaceutical applications (Arulmozhi et al., 2020).

Safety And Hazards

When handling “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVCHQBLMDMSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321668
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

CAS RN

2251-79-8
Record name 2251-79-8
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Record name 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2251-79-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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